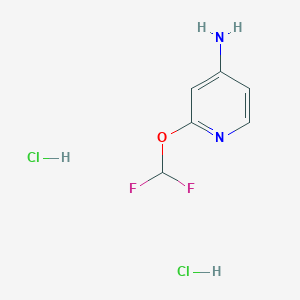
2-(Difluoromethoxy)pyridin-4-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)pyridin-4-amine dihydrochloride is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of 2-(Difluoromethoxy)pyridin-4-amine dihydrochloride. For instance, the synthesis of 4-(difluoromethyl)pyridin-2-amine as a key intermediate for kinase inhibitors suggests that difluoromethyl groups can be introduced into pyridine derivatives, which is a step that might be adapted for synthesizing the difluoromethoxy analogue .
Synthesis Analysis
The synthesis of related fluorinated pyridine derivatives is well-documented. For example, the scalable and practical synthesis of 4-(difluoromethyl)pyridin-2-amine involves a five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride, avoiding the need for a sealed vessel during amination . This method could potentially be adapted for the synthesis of 2-(Difluoromethoxy)pyridin-4-amine by introducing a methoxy group at the appropriate step.
Molecular Structure Analysis
While the molecular structure of 2-(Difluoromethoxy)pyridin-4-amine dihydrochloride is not analyzed in the provided papers, the structure of related compounds like 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine has been synthesized, indicating that the introduction of difluoro groups on pyridine rings is feasible and can lead to stable compounds that allow for further functionalization .
Chemical Reactions Analysis
The papers suggest that fluorinated pyridine derivatives can undergo various chemical reactions. For instance, 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) can be used to intermolecularly dehydrate carboxylic acids and aromatic hydrocarbons to yield benzophenones . This indicates that fluorinated pyridine compounds can participate in acylation reactions, which might be relevant for further functionalization of 2-(Difluoromethoxy)pyridin-4-amine.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Difluoromethoxy)pyridin-4-amine dihydrochloride are not directly discussed in the provided papers. However, the synthesis of related compounds, such as 2-chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, and their use as intermediates in the production of herbicides, suggests that fluorinated pyridine derivatives generally have properties that make them useful in various applications, including pharmaceuticals and agrochemicals . The presence of fluorine atoms often enhances the metabolic stability of these compounds, which could be an important consideration for 2-(Difluoromethoxy)pyridin-4-amine dihydrochloride as well .
Applications De Recherche Scientifique
Synthesis and Intermediates
- The compound serves as a key intermediate in the synthesis of protein kinase inhibitors, particularly those targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase. This is illustrated in the development of an efficient synthesis method for a related compound, 4-(difluoromethyl)pyridin-2-amine (Rageot et al., 2019).
Chemical Reactions and Mechanisms
- Research has been conducted on the reaction mechanisms involving pyridinamine 1-oxides with acetylating agents, demonstrating different behavior in aprotic solvents compared to pyridin-2-amine (Deady & Stanborough, 1982).
- Studies on nucleophilic displacement in 2-chloro(trifluoromethyl)pyridines with amines and ammonia have been conducted, providing insights into the activating effect of trifluoromethyl groups in these compounds (Dunn, 1999).
- The compound 2-(Trifluoroacetyloxy)pyridine has been used as a trifluoroacetylating reagent of amines and alcohols, demonstrating its utility in various chemical transformations (Keumi et al., 1990).
Application in Medicinal Chemistry
- Its derivatives are used in the synthesis of various pharmacologically relevant compounds. For example, 4-amino-2,6-dialkylamino-pyridines have been synthesized for potential use in medicinal chemistry (Menichincheri et al., 2003).
- A novel shelf-stable radical difluoromethoxylating reagent has been developed for the C(sp2)-H difluoromethoxylation of (hetero)arenes, which can be applied to the late-stage functionalization of active pharmaceutical ingredients and drug-like molecules (Lin & Prakash, 2022).
Other Applications
- The compound has been used in the development of a general and efficient method for the 2-amination of pyridines and quinolines, which is significant for the synthesis of various organic compounds (Yin et al., 2007).
Propriétés
IUPAC Name |
2-(difluoromethoxy)pyridin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O.2ClH/c7-6(8)11-5-3-4(9)1-2-10-5;;/h1-3,6H,(H2,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJMZFRNGMMAGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)OC(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)pyridin-4-amine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromoquinazoline-2,4(1H,3H)-dione](/img/structure/B2506836.png)

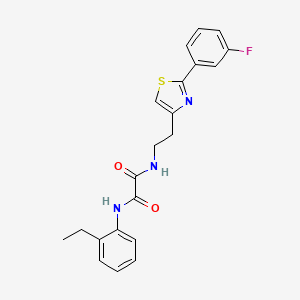
![3-methoxy-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)
![N-(2,4-difluorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2506843.png)
![3-Aminofuro[2,3-b]pyridine-2-carboxamide](/img/structure/B2506844.png)
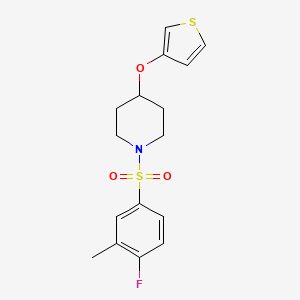
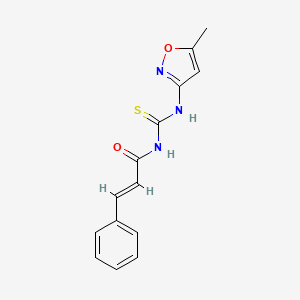
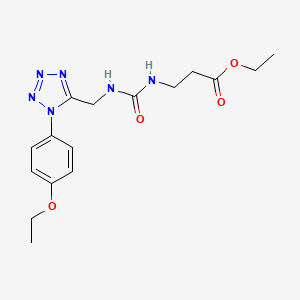
![3-{[4-(2,4-dimethylphenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2506848.png)
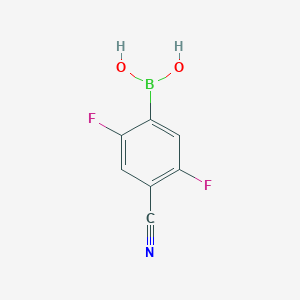

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2506852.png)
![6-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2506856.png)